

Recommended concentration of PF-4708671 for A549 cells

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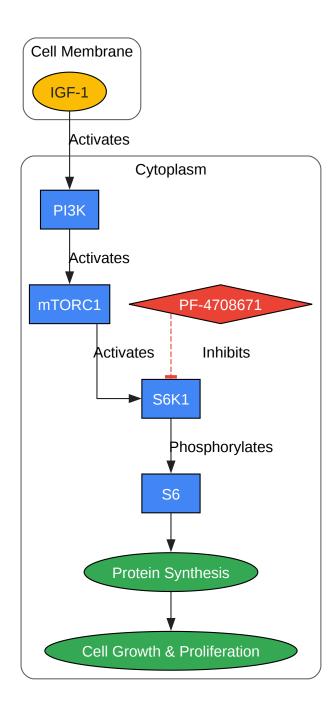
Compound of Interest		
Compound Name:	PF-7006	
Cat. No.:	B15609006	Get Quote

Application Notes: PF-4708671 for A549 Cells

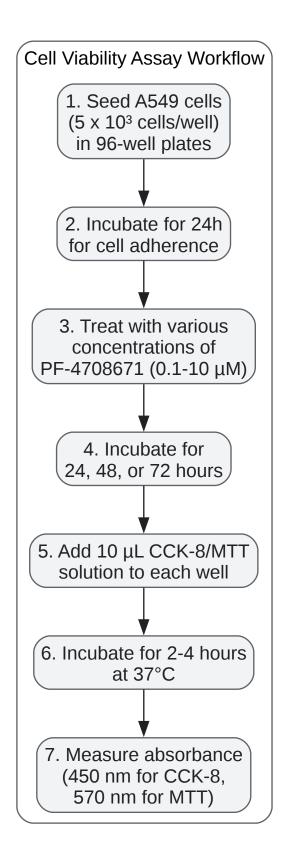
Introduction PF-4708671 is a potent, cell-permeable, and highly specific inhibitor of p70 ribosomal S6 kinase 1 (S6K1).[1][2] S6K1 is a key serine/threonine kinase that acts downstream of the PI3K/mTOR signaling pathway and plays a crucial role in regulating cell growth, proliferation, protein synthesis, and survival.[2] Its overexpression and activation are implicated in various cancers, including non-small cell lung cancer (NSCLC).[3] A549, a human NSCLC cell line, is a widely used model for studying lung cancer biology and therapeutic interventions. These notes provide detailed protocols for using PF-4708671 to treat A549 cells, summarizing effective concentrations and expected outcomes based on published research.

Mechanism of Action PF-4708671 selectively inhibits the S6K1 isoform with a Ki (inhibition constant) of 20 nM and an IC50 (half-maximal inhibitory concentration) of 160 nM in cell-free assays.[2] It demonstrates significantly less activity against the closely related S6K2, RSK, and MSK kinases.[1][2] The inhibitor works by preventing the S6K1-mediated phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (S6).[2][4] This disruption of the mTOR/S6K1 signaling axis leads to the inhibition of protein synthesis and cell growth. In A549 cells, this inhibition has been shown to suppress cell proliferation, block cell cycle progression, and inhibit tumorigenesis.[3] Some studies have also noted that PF-4708671 can induce AMPK activation through the inhibition of mitochondrial complex I, a mechanism independent of its S6K1 inhibition.[5][6]

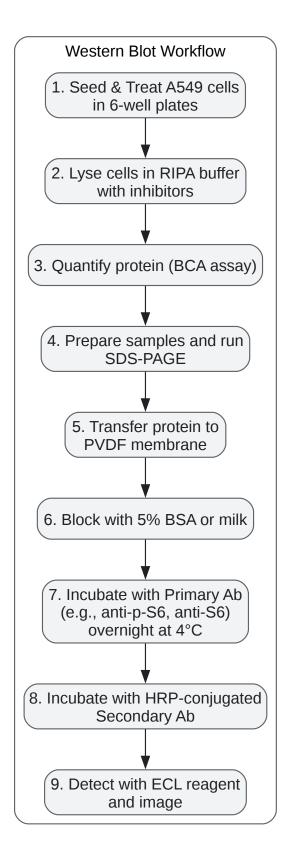




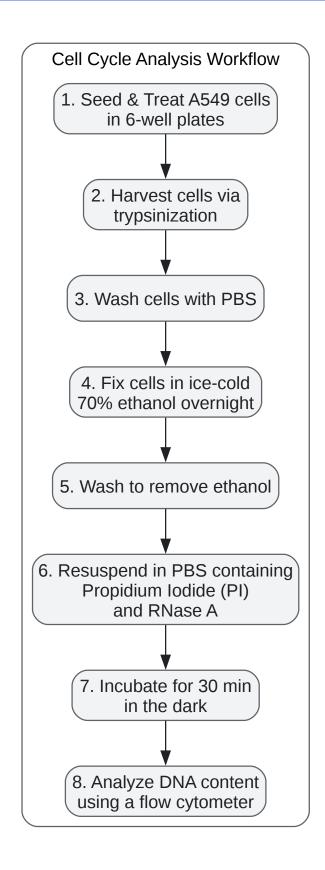












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